molecular formula C13H10Cl2O B585208 2-(Benzyloxy)-1,3-dichlorobenzene CAS No. 21524-44-7

2-(Benzyloxy)-1,3-dichlorobenzene

Cat. No. B585208
CAS RN: 21524-44-7
M. Wt: 253.122
InChI Key: KPKWNVSAHAHCTE-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound “2-(Benzyloxy)-1,3-dichlorobenzene” suggests it contains a benzene ring with benzyloxy and dichloro substituents .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available substances. The exact process would depend on the specific compound and the starting materials .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in a molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For example, benzylic hydrogens in alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

“2-(Benzyloxy)-1,3-dichlorobenzene” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Base-Induced Wittig Rearrangement

Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of 2-(Benzyloxy)hydroquinone

“2-(Benzyloxy)-1,3-dichlorobenzene” is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound is a key intermediate in the production of various pharmaceuticals and other fine chemicals .

Preparation of Sequential Polypeptides

This compound is also used to prepare sequential polypeptides . These polypeptides have applications in the field of biotechnology, particularly in the development of novel therapeutics .

Synthesis of Multidentate Chelating Ligands

“2-(Benzyloxy)-1,3-dichlorobenzene” is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and are used in the formation of complex metal ions .

Pharmaceutical Research

This compound is used in pharmaceutical research as an intermediate . It plays a crucial role in the synthesis of new drugs and the improvement of existing drug formulations .

Safety And Hazards

Safety data sheets provide information on the hazards associated with a compound, as well as precautions for safe handling and use .

Future Directions

Future research directions could involve exploring new synthesis methods, studying new reactions, or investigating potential applications of the compound .

properties

IUPAC Name

1,3-dichloro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKWNVSAHAHCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674534
Record name 2-(Benzyloxy)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1,3-dichlorobenzene

CAS RN

21524-44-7
Record name 2-(Benzyloxy)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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